molecular formula C3H5N3O B1216336 3-Amino-1H-pyrazol-5-ol CAS No. 28491-52-3

3-Amino-1H-pyrazol-5-ol

Cat. No. B1216336
CAS RN: 28491-52-3
M. Wt: 99.09 g/mol
InChI Key: QZBGOTVBHYKUDS-UHFFFAOYSA-N
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Description

3-Amino-1H-pyrazol-5-ol is an important synthetic organic intermediate often utilized in the fields of pesticide and medicine due to its versatile chemical structure (Gong, 2011).

Synthesis Analysis

  • The one-step synthesis method using 2-chlorineacrylonitrile as a raw material can yield 3-Amino-1H-pyrazol-5-ol with a 70% yield and 99.4% content (Gong, 2011).
  • Another method involves the reaction of the compound with acid chloride and isothiocyanate electrophiles in MeCN, leading to the formation of N-substituted amide and thiourea products (Pask et al., 2006).

Molecular Structure Analysis

  • Pyrazoles, including 3-Amino-1H-pyrazol-5-ol, exhibit tautomerism, influencing their reactivity and properties. Investigations of their structure can provide insights into structure/reactivity relationships in these heterocycles (Secrieru et al., 2019).

Chemical Reactions and Properties

  • The compound serves as a precursor in synthesizing condensed heterocyclic systems such as pyrazolo[1,5-a]pyrimidines. Its reactivity plays a crucial role in forming complex heterocyclic structures (Secrieru et al., 2019).

Physical Properties Analysis

  • Specific details on the physical properties of 3-Amino-1H-pyrazol-5-ol, such as melting point, solubility, and density, are not directly mentioned in the sources. However, these properties are typically determined using standard analytical techniques in chemistry.

Chemical Properties Analysis

  • 3-Amino-1H-pyrazol-5-ol's chemical properties include its reactivity with various electrophiles and its ability to form a range of substituted compounds, which are significant in pharmaceutical and agrochemical applications (Pask et al., 2006).

Scientific Research Applications

  • Pharmaceutical Chemistry

    • Pyrazole and imidazole compounds have a wide range of applications in medicinal chemistry and drug discovery .
    • They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
    • There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
  • Organic Chemistry

    • An economic and efficient amphiphile (SDS) catalysed one pot synthesis of the aromatized 4-amino alkylated-1 H -pyrazol-5-ol via a Mannich type reaction that is preferable compared to a Knoevenagel–Michael type reaction, i.e. aromatic aldehyde, secondary amine and 3-methyl-1-phenyl-5-pyrazolinone in water, has been developed .
  • Synthesis of Urea Derivatives

    • 3-Amino-5-phenylpyrazole, a compound similar to 3-Amino-1H-pyrazol-5-ol, can be used in the synthesis of urea derivatives by reacting with azido (6- (benzofuran-2-yl)-2-methylpyridin-3-yl) methanone .
  • Preparation of 2-Mercaptoacetamide Analogs

    • 3-Amino-5-phenylpyrazole can also be used to prepare 2-mercaptoacetamide analogs by treating with thioglycolic acid .
  • Preparation of 4,4’- (Arylmethylene)-Bis (3-Methyl-1-Phenyl-1H-Pyrazol-5-Ol) Derivatives

    • A magnetically separable nanocatalyst has been used for the solvent-free preparation of 4,4’- (arylmethylene)-bis (3-methyl-1-phenyl-1H-pyrazol-5-ol) derivatives from 3-methyl-1-phenyl-1H-pyrazol-5 (4H)-one (2 eq.) and arylaldehydes (1 eq.) . The products have been obtained in high yields and short reaction times, and the catalyst was successfully reused for three times without significant decrement of its catalytic activity .
  • Palladium-Catalyzed Amino Group Arylation

    • An efficient Pd-catalyzed C–N bond formation for the synthesis of different pyrazole derivatives using XPhos as a ligand and KOH as a base is presented . The developed procedure can be successfully applied for the synthesis of 5- N -aryl-1,3-disubstituted 1 H -pyrazol-5-amines .
  • Preparation of Bicyclic Nitrogen Heterocycles

    • Cyclocondensation of 5-aminopyrazoles with 1,3-dielectrophiles has been extensively used for the preparation of bicyclic nitrogen heterocycles, especially in the preparation of condensed heterocycles such as pyrazolo [3,4- d ]pyrimidines, pyrazolo [3,4- b ]pyridines, imidazopyrazoles etc .
  • Synthesis of Novel Compound for Various Applications

    • A novel compound, 3- [ (5-amino-1-phenyl-1 H -pyrazol-4-yl)carbonyl]-1-ethyl-4-hydroxyquinolin-2 (1 H)-one (APPQ, 4), which displayed significant potential for various applications and yielded promising outcomes, has been synthesized .

Future Directions

Pyrazole-based compounds, including 3-Amino-1H-pyrazol-5-ol, have a wide range of applications in various fields such as medicine, engineering, and agriculture . They are used in supramolecular and polymer chemistry, in the food industry, as cosmetic colorings, and as UV stabilizers . Future research may focus on synthesizing structurally diverse pyrazole derivatives and finding new and improved applications .

properties

IUPAC Name

5-amino-1,2-dihydropyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N3O/c4-2-1-3(7)6-5-2/h1H,(H4,4,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZBGOTVBHYKUDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NNC1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60951180
Record name 5-Amino-1H-pyrazol-3-ol
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Molecular Weight

99.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-1H-pyrazol-5-ol

CAS RN

53666-79-8, 28491-52-3
Record name 3-Amino-1H-pyrazol-5-ol
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Record name 3-Pyrazolin-5-one, 3-amino-
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Record name 3-Amino-1H-pyrazol-5-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
10
Citations
FM Moghaddam, M Eslami, B Aghamiri - Journal of Molecular Structure, 2022 - Elsevier
… includes the formation of 3-amino-1H-pyrazol-5-ol (6) from the 3-amino-1H-pyrazol-5(4H)-one in the presence of acetic acid. Then, Michael addition of the 3-amino-1H-pyrazol-5-ol (6) …
Number of citations: 4 www.sciencedirect.com
S IRMUMINOVA, B SEZGİN, T TİLKİ - … of Arts and Science Journal of …, 2020 - dergipark.org.tr
… In this study, based on the above considerations the compounds of 3-amino-1H-pyrazol5-ol, 1H-1,2,4-triazol-3-amine and 3-amino-5-hydroxy-1-phenyl pyrazole were used as starting …
Number of citations: 4 dergipark.org.tr
MS Raghu, KY Kumar, MK Prashanth, VSA Devi… - Journal of Molecular …, 2023 - Elsevier
… 5 mmol of ethoxycarbonyl isocyanate was added to a solution of 3-amino-1H-pyrazol-5-ol (5 mmol) in anhydrous DMF (10 mL), and the mixture was stirred at room temperature for 10 h. …
Number of citations: 3 www.sciencedirect.com
SV Kumar, S Muthusubramanian… - Organic Preparations and …, 2019 - Taylor & Francis
Pyrazole and pyridine are important heterocycles whose skeletons are incorporated into many biologically active natural products and synthetic analogues with interesting …
Number of citations: 11 www.tandfonline.com
SL Wang, YP Liu, BH Xu, XH Wang, B Jiang, SJ Tu - Tetrahedron, 2011 - Elsevier
… In order to determine the scope with respect to the amine component, and to prepare polysubstituted pyrazolo[3,4-b]pyridines with different substituted groups, 3-amino-1H-pyrazol-5-ol …
Number of citations: 37 www.sciencedirect.com
B Jiang, YP Liu, SJ Tu - 2011 - Wiley Online Library
… To expand further the scope of the reaction, 3-amino-1H-pyrazol-5-ol (3b) was employed with cycloheptanone, cyclooctanone and cyclododecanone (Scheme 3). Under the above …
MV Goryaeva, YV Burgart, MA Ezhikova… - Russian Journal of …, 2015 - Springer
… Due to specific features of 3-amino-1H-pyrazol-5-ol, reactions of that binucleophile with 2-(ethoxymethylidene)-3-oxo-3-polyfluoroalkylpropanoates lead to the formation of dihydro…
Number of citations: 10 link.springer.com
Z Chen, Y Shi, Q Shen, H Xu, F Zhang - Tetrahedron letters, 2015 - Elsevier
… When 3-amino-1H-pyrazol-5-ol (1b) was used, the reactions proceeded smoothly to give the corresponding pyrazoloisoquinolines in good yields. Unfortunately, when 5-methyl-1H-…
Number of citations: 35 www.sciencedirect.com
C Allais, JM Grassot, J Rodriguez… - Chemical …, 2014 - ACS Publications
… A series of macrocyclic ketones successfully reacted, and 3-amino-1H-pyrazol-5-ol (8f) (R 1 = OH, R 2 = H) proved to be an efficient enamine equivalent in this procedure. …
Number of citations: 454 pubs.acs.org
M Gökalp, B Dede, T Tilki, ÇK Atay - Journal of Molecular Structure, 2020 - Elsevier
… Then, in another beaker, 0.02 mol of 3-amino-1H-pyrazol-5-ol + 10 mL of water + 10 mL of ethanol + … (resorcinol) was used instead of 3-amino-1H-pyrazol-5-ol as a coupling component. …
Number of citations: 28 www.sciencedirect.com

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